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molecular formula C6H7IN2 B1592410 6-Iodo-4-methylpyridin-3-amine CAS No. 633328-47-9

6-Iodo-4-methylpyridin-3-amine

Cat. No. B1592410
M. Wt: 234.04 g/mol
InChI Key: XDHVIGDFAAGQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429609B2

Procedure details

To a solution of 1.76 g of 2-iodo-4-methyl-5-nitropyridine in 7.0 mL of concentrated hydrochloric acid and 7.0 mL of diethyl ether was added 6.32 g of tin chloride (II) at room temperature, and stirred at 100° C. for 4 hours. After cooling the solution to room temperature, 5N sodium hydroxide aqueous solution was added to make the solution alkaline. Then the solution was diluted with dichloromethane and the insoluble substances were filtered off through Celite. The organic layer of the filtrate was dried over anhydrous magnesium sulfate, and the solvent was evaporated, to afford 897 mg of the title compound as orange-brown crystals.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1.[OH-].[Na+]>Cl.C(OCC)C.ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[I:1][C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
IC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
6.32 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble substances were filtered off through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer of the filtrate was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=CC(=C(C=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 897 mg
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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